![molecular formula C26H28O13 B1632458 Chrysin 6-C-arabinoside 8-C-glucoside CAS No. 185145-33-9](/img/structure/B1632458.png)
Chrysin 6-C-arabinoside 8-C-glucoside
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Overview
Description
Chrysin 6-C-arabinoside 8-C-glucoside is a natural compound that belongs to the flavonoid class . It can inhibit the CGRP releasing and the activation of TRPV1 channel . This compound can be used for anti-migraine research and is also an α-glucosidase inhibitor, which are widely used in the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular formula of Chrysin 6-C-arabinoside 8-C-glucoside is C26H28O13 . Its molecular weight is 548.5 g/mol . The structure of this compound includes a flavone backbone, which is a class of flavonoids .Physical And Chemical Properties Analysis
Chrysin 6-C-arabinoside 8-C-glucoside is an off-white to light yellow solid . It has a low solubility . The boiling point is predicted to be 888.8±65.0 °C and the density is predicted to be 1.708±0.06 g/cm3 .Scientific Research Applications
Bioengineering and Bioprocessing
Chrysin 6-C-arabinoside 8-C-glucoside is a plant-originated glycoconjugate with various bioactivities . However, its potential utility is hindered by its low abundance in nature . Engineering biosynthesis pathways in heterologous bacterial chassis provides a sustainable source of these C-glycosides .
Antioxidant Activity
Chrysin, a natural polyphenol to which Chrysin 6-C-arabinoside 8-C-glucoside is related, has been reported to have high antioxidant activity . This is due to the presence of free hydroxyl groups in various configurations .
Anti-Inflammatory Activity
Schaftoside, a flavone bearing C-arabinosyls similar to Chrysin 6-C-arabinoside 8-C-glucoside, has been reported to possess diverse bioactivities including anti-inflammatory activity .
Antimelanogenic Activity
Schaftoside has also been reported to have antimelanogenic (anti-skin darkening) activities .
Inhibition of Gallstones and Kidney Stones Formation
Schaftoside has been reported to inhibit the formation of gallstones and kidney stones .
Anti-Migraine Research
Chrysin 6-C-arabinoside 8-C-glucoside can inhibit the CGRP releasing and the activation of TRPV1 channel . It can be used for anti-migraine research .
Antihepatitic and Bilirubin Solubilization Activity
Carlinoside, a compound similar to Chrysin 6-C-arabinoside 8-C-glucoside, from Cajanus plants shows antihepatitic and bilirubin solubilization activity .
Potential Anti-COVID-19 Activity
Both schaftoside and carlinoside were identified as active ingredients against COVID-19 .
Mechanism of Action
properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNHGSHLAHPCG-VYUBKLCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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